molecular formula C6H9ClN2OS B13200849 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride

Cat. No.: B13200849
M. Wt: 192.67 g/mol
InChI Key: IUFIKXGIOFPCIB-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent chlorination to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrochloride

InChI

InChI=1S/C6H8N2OS.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H

InChI Key

IUFIKXGIOFPCIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NS2.Cl

Origin of Product

United States

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